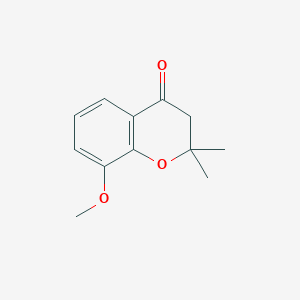

8-Methoxy-2,2-dimethylchroman-4-one

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,2-dimethylchroman-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione as a starting material, which undergoes a series of reactions including methylation and cyclization to form the desired chromanone structure .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Friedel-Crafts Acylation

Reaction Overview :

The electron-rich aromatic ring undergoes electrophilic substitution at C6 when treated with acetyl chloride under Friedel-Crafts conditions ( ). This produces 6-acetyl-7-hydroxy-8-methoxy-2,2-dimethylchroman through a tandem acylation-demethylation process.

Key Observations :

-

Reaction requires AlCl₃ as a Lewis acid catalyst

-

Demethylation at C7 occurs concurrently with acylation

-

Product retains the 2,2-dimethylchroman skeleton

Experimental Data :

| Starting Material | Reagent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 7,8-Dimethoxy-2,2-dimethylchroman-4-one | Acetyl chloride/AlCl₃ | 6-Acetyl-7-hydroxy-8-methoxy-2,2-dimethylchroman | Not reported |

Carbonyl Group Reduction

Reaction Overview :

The 4-keto group undergoes stereoselective reduction to form chroman-4-ol derivatives using NaBH₄ in methanol-THF systems ( ).

Key Characteristics :

-

Produces a 96:4 diastereomeric ratio of chroman-4-ol

-

Quantitative yields (98%) achieved at 0°C → RT conditions

-

Methoxy group remains intact during reduction

Representative Procedure :

text1. Dissolve 8-methoxy-2,2-dimethylchroman-4-one (1.2 mmol) in MeOH:THF (4:1) 2. Cool to 0°C and add NaBH₄ (1.5 eq) 3. Warm to RT, stir 15 min 4. Extract with EtOAc, dry over MgSO₄, concentrate

Dehydration Reactions

Reaction Pathways :

The chroman-4-ol intermediate undergoes acid-catalyzed dehydration to form 2H-chromene derivatives ( ).

Optimized Conditions :

-

Catalyst: p-Toluenesulfonic acid (PTSA)

-

Drying Agent: MgSO₄

-

Temperature: Room temperature

Performance Metrics :

| Starting Alcohol | Product | Yield | Reference |

|---|---|---|---|

| 8-Methoxy-2,2-dimethylchroman-4-ol | 8-Methoxy-2,2-dimethyl-2H-chromene | 63% |

Dehydroxylation Reactions

Reaction Mechanism :

The hydroxyl group at C4 can be removed via hydride reduction using triethylsilane and BF₃·Et₂O ( ).

Critical Parameters :

-

Requires anhydrous conditions

-

Produces fully saturated chroman derivatives

-

Moderate yields (44%) due to competing side reactions

Synthetic Utility :

Provides access to:

-

Non-oxygenated chroman scaffolds

-

Intermediates for further functionalization

Structural Modifications via Electrophilic Substitution

The chroman-4-one core enables regioselective modifications:

Reported Transformations :

| Position | Reaction Type | Reagents | Outcome | Reference |

|---|---|---|---|---|

| C6 | Friedel-Crafts acylation | AcCl/AlCl₃ | Acetyl group introduction | |

| C5/C7 | Demethylation | BBr₃ | Hydroxy group formation |

Electronic Effects :

The 8-methoxy group exerts strong +M effects, directing electrophiles to C6 ( ). DFT calculations confirm:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 8-Methoxy-2,2-dimethylchroman-4-one serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. The compound's ability to form derivatives makes it valuable for developing new materials.

Biology

The compound exhibits significant biological activity , making it a subject of interest in pharmacological research:

-

Anticancer Activity : Research has demonstrated that this compound has potent anticancer properties. For example, a study found it to inhibit non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines effectively. The compound induces apoptosis by modulating proteins involved in the apoptotic pathway.

Table 1: Anticancer Activity Data

Cell Line IC50 (µM) Mechanism of Action A549 5.95 Induction of apoptosis MCF-7 5.55 Modulation of apoptotic proteins - Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives possess notable antimicrobial properties.

- Anti-inflammatory Effects : It interacts with enzymes involved in inflammatory pathways, indicating potential therapeutic benefits for chronic inflammatory conditions.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications:

- Anticancer Drugs : Its ability to induce apoptosis positions it as a candidate for developing novel anticancer drugs.

- Antimicrobial Agents : Due to its efficacy against resistant bacterial strains, it may serve as a natural antimicrobial agent.

- Anti-inflammatory Therapeutics : Its modulation of inflammatory pathways suggests potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

In vitro studies involving A549 and MCF-7 cells revealed a dose-dependent reduction in cell viability upon treatment with varying concentrations of the compound. Western blot analyses confirmed the activation of apoptotic markers following treatment.

Case Study 2: Antimicrobial Testing

A separate investigation evaluated the antimicrobial efficacy against several pathogenic bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential use as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2,2-dimethylchroman-4-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: The compound modulates pathways related to apoptosis, cell proliferation, and immune response.

Vergleich Mit ähnlichen Verbindungen

Chroman-4-one: Lacks the methoxy group and exhibits different biological activities.

2,2-Dimethylchroman-4-one: Similar structure but without the methoxy group, leading to variations in reactivity and applications.

Uniqueness: 8-Methoxy-2,2-dimethylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its antioxidant activity and potential therapeutic applications .

Biologische Aktivität

8-Methoxy-2,2-dimethylchroman-4-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structural uniqueness of this compound arises from its specific substitution pattern, particularly the methoxy group, which enhances its antioxidant properties and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a versatile building block in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research has shown that this compound exhibits potent anticancer properties. For instance, a study isolated this compound from Eupatorium fortunei, demonstrating significant inhibitory activity against non-small-cell lung cancer (A549) and breast cancer (MCF-7) cell lines. The compound induced apoptosis in these cancer cells by modulating the expression of key proteins involved in apoptosis pathways, such as Bax and Bcl-2 .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.95 | Induction of apoptosis |

| MCF-7 | 5.55 | Modulation of apoptotic proteins |

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth. For example, derivatives of chroman-4-one structures have been reported to possess activity against methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects

This compound is noted for its anti-inflammatory potential. It interacts with enzymes involved in inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Oxidative Stress Modulation: The compound acts on pathways related to oxidative stress, enhancing cellular defense mechanisms.

- Apoptosis Induction: It promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.

- Inflammation Pathways: It inhibits key enzymes involved in inflammatory responses, potentially alleviating symptoms in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy

A study involving the treatment of A549 and MCF-7 cells with varying concentrations of this compound revealed a dose-dependent response in cell viability reduction. Western blot analyses confirmed the activation of apoptotic markers following treatment.

Case Study 2: Antimicrobial Testing

In a separate investigation, the antimicrobial efficacy of the compound was evaluated against several pathogenic bacteria. Results indicated significant inhibition at low concentrations, suggesting its potential use as a natural antimicrobial agent .

Eigenschaften

IUPAC Name |

8-methoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2)7-9(13)8-5-4-6-10(14-3)11(8)15-12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVAFZFSGRBVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15496-18-1 | |

| Record name | 8-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.